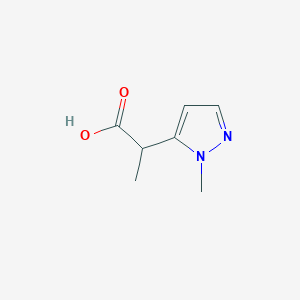

2-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Description

Contextualization of Pyrazole-Containing Compounds in Organic Synthesis

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in synthetic and medicinal chemistry. proquest.comnih.gov Pyrazole derivatives are recognized as a "privileged scaffold" due to their presence in a multitude of biologically active compounds. researchgate.net This framework is a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties. This adaptability is crucial for optimizing interactions with biological targets. nih.gov Consequently, the pyrazole moiety is found in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, analgesic, and antipsychotic agents. nih.govnih.gov The demonstrated success of pyrazole-containing drugs underscores the importance of this heterocyclic system in drug discovery and has stimulated the continuous development of novel synthetic protocols to create structurally diverse pyrazole derivatives. researchgate.netresearchgate.net

Table 2: Examples of Pharmacological Activities of Pyrazole Derivatives

| Activity |

|---|

| Anti-inflammatory |

| Antimicrobial |

| Anticancer |

| Analgesic |

| Antifungal |

| Antiviral |

| Antitubercular |

| Antidepressant |

Data sourced from multiple reviews on pyrazole pharmacology. proquest.comnih.govresearchgate.net

Significance of Propanoic Acid Moieties in Chemical Scaffolds

The propanoic acid moiety, and more broadly the arylpropanoic acid structure, is a well-established pharmacophore in medicinal chemistry. This structural motif is famously characteristic of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes widely used medications. The carboxylic acid group is a key functional feature, often essential for the compound's biological activity.

The significance of the propanoic acid moiety extends beyond its role in NSAIDs. It is a versatile building block used to introduce an acidic functional group into a larger molecule, which can influence properties such as solubility, metabolic stability, and the ability to form hydrogen bonds with biological receptors. The incorporation of this moiety into different chemical scaffolds is a strategy employed to generate new compounds with a range of potential therapeutic applications, from antifungal to anticancer agents.

Rationale for Academic Investigation of 2-(1-Methyl-1H-pyrazol-5-yl)propanoic Acid

The academic interest in this compound stems from the rational combination of its two core components: the pyrazole ring and the propanoic acid group. The synthesis of such a molecule is driven by the hypothesis that merging a known biologically active heterocycle with a proven pharmacophore can lead to novel compounds with desirable pharmacological profiles.

The investigation into this specific compound is aimed at exploring new chemical space. By attaching the propanoic acid group to the pyrazole ring, researchers can create analogues of known drugs or entirely new classes of molecules. The structure invites exploration of its potential as an anti-inflammatory agent, given the propanoic acid moiety, or for other activities associated with pyrazoles, such as antifungal or anticancer effects. nih.govnih.gov For instance, complex molecules incorporating the 1-methyl-1H-pyrazol-5-yl unit have been investigated as potent activators of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, which is a target for diseases related to metabolism and aging. nih.gov This suggests that even fragments of such complex molecules are of interest for their potential to interact with important biological targets.

Therefore, the scientific rationale for studying this compound is rooted in fundamental principles of medicinal chemistry: leveraging established pharmacophores in novel combinations to discover new lead compounds for drug development.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

2-(2-methylpyrazol-3-yl)propanoic acid |

InChI |

InChI=1S/C7H10N2O2/c1-5(7(10)11)6-3-4-8-9(6)2/h3-5H,1-2H3,(H,10,11) |

InChI Key |

QIWLLKQSDGUGBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=NN1C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Methyl 1h Pyrazol 5 Yl Propanoic Acid and Its Analogs

Strategies for the Construction of the 1-Methyl-1H-pyrazole Core

The formation of the 1-methyl-1H-pyrazole ring is a critical step in the synthesis of the target compound. This can be achieved through the creation of the heterocyclic ring from acyclic precursors or by modifying an existing pyrazole (B372694) structure.

The most fundamental and widely used method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine (B178648) derivative. mdpi.comnih.govbeilstein-journals.org To obtain the N-methylated pyrazole ring specific to the target compound, methylhydrazine is the required reagent.

The general mechanism involves the reaction of methylhydrazine, acting as a bidentate nucleophile, with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govyoutube.com The reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. youtube.com The choice of the 1,3-dicarbonyl precursor determines the substitution pattern on the pyrazole ring. For instance, the reaction of an asymmetrical diketone with methylhydrazine can lead to a mixture of regioisomers. beilstein-journals.org

Key precursor classes for this synthesis include:

1,3-Diketones: These react with methylhydrazine to form 1,3,5-substituted pyrazoles. mdpi.com

α,β-Unsaturated Carbonyl Compounds: These precursors, particularly those with a leaving group on the β-carbon, can react with hydrazines to form pyrazoles after an elimination step. mdpi.com

Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines provides a direct route to substituted pyrazoles. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile Precursor | Hydrazine Reagent | Resulting Pyrazole Core | Reference |

| 1,3-Diketone | Methylhydrazine | 1,3,5-Trisubstituted Pyrazole | mdpi.com |

| α,β-Unsaturated Ketone | Methylhydrazine | Substituted Pyrazole | mdpi.com |

| Acetylenic Ketone | Phenylhydrazine | 1,3,5-Trisubstituted Pyrazole | nih.gov |

An alternative strategy involves starting with a pre-formed 1-methylpyrazole (B151067) ring and introducing the required substituents at the desired positions. This approach relies on the inherent reactivity of the pyrazole ring, where the C5 position is susceptible to deprotonation and subsequent reaction with electrophiles. Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling and C-H functionalization reactions, have become powerful tools for this purpose. rsc.orgresearchgate.net

Direct C-H functionalization avoids the need for pre-halogenation of the pyrazole ring, offering a more atom-economical route to substituted pyrazoles. researchgate.net Palladium and copper catalysts are commonly employed to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyrazole core. rsc.orgorganic-chemistry.org For example, a directing group on the pyrazole ring can guide the metal catalyst to activate a specific C-H bond, allowing for regioselective functionalization. researchgate.net

Common functionalization techniques include:

Halogenation: Introduction of a halogen (e.g., iodine or bromine) at the C5 position creates a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira). mdpi.com

Directed C-H Activation: A directing group attached to the pyrazole nitrogen can enable regioselective palladium-catalyzed functionalization at the C5 position. researchgate.net

Skeletal Editing: Advanced methods, such as the conversion of pyrimidines into pyrazoles via a formal carbon deletion, represent novel ways to access functionalized pyrazoles. nih.gov

Introduction of the Propanoic Acid Side Chain

Once the 1-methyl-1H-pyrazole core is established, the next crucial phase is the introduction of the 2-propanoic acid moiety at the C5 position. This can be accomplished through various carbon-carbon bond-forming reactions followed by functional group manipulations.

Attaching the three-carbon chain of the propanoic acid group to the pyrazole ring is a key synthetic challenge. Transition-metal catalysis is often employed to achieve this transformation efficiently.

A notable strategy is the pyrazole-directed C(sp³)–H olefination. nih.gov In this approach, a pyrazole ring can direct a palladium catalyst to activate a C-H bond on an adjacent alkyl group, which then undergoes a Heck-type reaction with an olefin. While this specific example relates to functionalizing a substituent already on the ring, the principle of C-H activation can be applied to the pyrazole ring itself. A more direct approach for the target molecule would involve the coupling of a 1-methylpyrazole derivative with a three-carbon synthon.

For example, a C-H olefination reaction could be used to introduce an acrylate (B77674) ester group directly onto the C5 position of 1-methylpyrazole. This reaction would form the required carbon skeleton in a single step. The reaction is typically catalyzed by a palladium complex and may require a specific ligand to promote reactivity. nih.gov

Table 2: Methodologies for C-C Bond Formation on the Pyrazole Ring

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst System (Example) | Resulting Structure | Reference |

| C-H Olefination | 1-Methylpyrazole | Ethyl acrylate | Pd(OAc)₂ / Ligand | Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acrylate | nih.gov |

| Suzuki Coupling | 5-Bromo-1-methylpyrazole | Propanoic acid derivative boronic ester | Pd(PPh₃)₄ / Base | 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid derivative | rsc.org |

The final step in the synthesis is the incorporation or unmasking of the carboxylic acid group. The method chosen depends on the functional group present after the carbon-carbon bond formation step.

Common transformations include:

Ester Hydrolysis: If the side chain was introduced as an ester (e.g., ethyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate), the carboxylic acid can be obtained by hydrolysis under acidic or basic conditions. researchgate.net

Oxidation of an Alcohol or Aldehyde: If the side chain contains a primary alcohol or an aldehyde, it can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., Jones reagent, PCC followed by an oxidant). The Vilsmeier-Haack reaction is a known method to introduce a formyl (aldehyde) group onto a pyrazole ring, which can then be oxidized. nih.govmdpi.com

Nitrile Hydrolysis: Introduction of a cyanomethyl group followed by hydrolysis provides another route to the carboxylic acid moiety.

The synthesis of pyrazole carboxylic acid derivatives is a well-established field, with numerous protocols available for these types of functional group interconversions. researchgate.netmdpi.com

Advanced Synthetic Routes and Novel Approaches

Recent advances in organic synthesis have provided new and more efficient pathways to construct complex molecules like this compound. These methods often feature milder reaction conditions, higher yields, and improved sustainability profiles. ias.ac.in

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, significantly improving efficiency by reducing the number of purification steps. beilstein-journals.orgias.ac.in An MCR could potentially construct the substituted pyrazole ring in one step from simple acyclic precursors.

Photocatalysis: Visible-light-promoted reactions offer green and mild conditions for constructing heterocyclic rings or forming C-C bonds. nih.gov A photocatalytic approach could be envisioned for the C-H functionalization step.

Skeletal Remodeling: Unconventional methods that modify an existing heterocyclic core, such as the recently developed conversion of pyrimidines into pyrazoles, provide access to functionalized pyrazoles that might be difficult to obtain through traditional methods. nih.gov This strategy allows chemists to leverage the well-established chemistry of one heterocycle to access another.

These advanced routes highlight the continuous evolution of synthetic chemistry, providing more powerful and versatile tools for the preparation of functionalized pyrazole derivatives.

Microwave-Assisted Synthesis in Pyrazole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enhancing selectivity in the synthesis of heterocyclic compounds, including pyrazoles. nih.govmdpi.com This technology utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods. mdpi.com

The synthesis of pyrazole derivatives, which traditionally involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives, can be significantly expedited under microwave conditions. nih.gov For instance, the reaction of acetylacetone (B45752) with a hydrazine derivative in ethanol (B145695), catalyzed by a small amount of acetic acid, can be completed in minutes under microwave irradiation to yield pyrazole structures. nih.gov This approach minimizes the use of solvents and reduces energy consumption, aligning with the principles of green chemistry. jetir.org

In the context of synthesizing analogs of this compound, microwave assistance can be applied to the core pyrazole formation. A one-pot, three-component reaction of aldehydes, ketones, and hydrazines under microwave irradiation can produce pyrazolines, which can then be oxidized to the corresponding pyrazoles. rsc.org Furthermore, microwave irradiation has been successfully used in the synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids, demonstrating its applicability to molecules containing a propionic acid moiety. nih.gov

| Reaction Type | Reactants | Conditions | Time | Yield | Reference |

| Pyrazole Synthesis | Acetophenone, Aromatic Aldehydes, Hydrazine Hydrate | Microwave, Acetic Acid, Ethanol | Minutes | High | nih.gov |

| Pyrazoline Synthesis | Aldehydes, Ketones, Hydrazines | Microwave Irradiation | Short | Good | rsc.org |

| Dihydropyrazole Synthesis | Dibenzalacetones, Phenylhydrazines | Microwave, 100 W, 75 °C, EtOH, NaOH | 15-70 min | - | mdpi.com |

| Fused Pyrrole Synthesis | Diaminopyrrole dicarboxylate, Formamide/Formic Acid | Microwave, 900 W | 10 min | - | mdpi.com |

Stereoselective Synthesis and Chiral Resolution of Propanoic Acid Derivatives

Since the propanoic acid moiety attached to the pyrazole ring at the second position creates a chiral center, the development of methods for stereoselective synthesis or chiral resolution is crucial for obtaining enantiomerically pure forms. Often, one enantiomer of a chiral drug possesses the desired pharmacological activity while the other may be inactive or contribute to adverse effects.

Stereoselective synthesis aims to directly produce a single enantiomer. While specific examples for this compound are not abundant, general strategies for related compounds can be applied. This could involve using chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction that forms the chiral center.

A more common approach for obtaining single enantiomers of 2-arylpropanoic acids is chiral resolution of the racemic mixture. nih.gov This can be achieved through several techniques:

Diastereomeric Salt Formation: This classic method involves reacting the racemic acid with a chiral resolving agent (a chiral base) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer of the acid is then recovered by treating the separated salt with an acid.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of 2-arylpropanoic acid derivatives. nih.govnih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP. The choice of mobile phase and temperature can significantly influence the separation and even the elution order of the enantiomers. nih.gov

Kinetic Resolution: This method involves the differential reaction of the two enantiomers with a chiral catalyst or reagent. For example, enantioselective esterification using a chiral acyl-transfer catalyst can be used to resolve racemic 2-aryl-2-fluoropropanoic acids, where one enantiomer is preferentially esterified, allowing for the separation of the unreacted acid and the newly formed ester. mdpi.comelsevierpure.com

| Technique | Principle | Application Example | Reference |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of 2-arylpropionic acid enantiomers on cellulose-based columns | nih.gov |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities | Resolution of racemic acids using a chiral auxiliary | |

| Kinetic Resolution | Enantioselective esterification with a chiral catalyst | Resolution of racemic 2-aryl-2-fluoropropanoic acids | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions for Pyrazole Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a versatile way to functionalize the pyrazole core and introduce the propanoic acid side chain or its precursors.

Strategies for synthesizing substituted pyrazoles often involve the functionalization of a pre-existing pyrazole ring. For instance, a Suzuki coupling reaction can be employed to introduce an aryl group onto a pyrazole ring, which can then be further modified. nih.gov Palladium catalysts can also be used for the carbonylation of acetylenic acids in the presence of aryl iodides and methylhydrazine in a one-pot reaction to form 1,3,5-substituted pyrazoles. mdpi.com

In the synthesis of analogs of this compound, palladium catalysis could be envisioned in several ways:

Coupling of a pyrazole derivative with a propanoic acid synthon: A halogenated pyrazole could be coupled with a suitable organometallic reagent bearing the propanoic acid moiety (or a protected version thereof) via reactions like Suzuki or Stille coupling.

Functionalization of a pyrazole-propanoic acid precursor: A pyrazole derivative already containing the propanoic acid side chain could be further functionalized at other positions on the pyrazole ring using palladium-catalyzed reactions to create a library of analogs.

The efficiency of these reactions often depends on the choice of the palladium catalyst, ligands, base, and reaction conditions.

Multi-Component Reactions in Pyrazole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.comrsc.org Several MCRs have been developed for the synthesis of the pyrazole core. rsc.orgbeilstein-journals.org

A common MCR for pyrazole synthesis is the reaction of an aldehyde, a ketone, and a hydrazine under various catalytic conditions. rsc.org This approach allows for the creation of highly substituted pyrazoles in a single step. For example, a four-component reaction involving (hetero)aromatic aldehydes, hydrazine hydrate, a β-ketoester, and an active methylene (B1212753) compound can efficiently produce pyrano[2,3-c]pyrazole derivatives. mdpi.com

While a direct MCR for this compound is not explicitly detailed, the principles of MCRs can be applied to construct the core structure. A potential strategy could involve a [3+2] cycloaddition reaction. For instance, a cascade annulation/ring-opening reaction between a hydrazone and a dienone, catalyzed by copper(II), has been used to synthesize 5-(pyrazol-4-yl) pentanoic and 4-(pyrazol-4-yl) butanoic acids. nih.govrsc.org This demonstrates that a cycloaddition followed by a ring-opening cascade can be a viable route to pyrazoles bearing carboxylic acid side chains.

| MCR Type | Reactants | Product | Reference |

| Four-component | Aldehyde, Hydrazine Hydrate, β-ketoester, Malononitrile | Pyrano[2,3-c]pyrazole | mdpi.com |

| Three-component | Alkyne, Hydrazone, N-heterocycle | Trisubstituted pyrazole | rsc.org |

| Three-component | Thiazolidinedione chalcones, Benzaldehydes, N-tosyl hydrazine | 3,4,5-Trisubstituted pyrazole | rsc.org |

| Cascade Reaction | Hydrazone, Exocyclic dienone | 5-(Pyrazol-4-yl) pentanoic acid / 4-(Pyrazol-4-yl) butanoic acid | nih.govrsc.org |

Purification and Isolation Techniques for the Chemical Compound

The purification and isolation of the final product are critical steps to ensure the high purity of this compound. Common techniques include crystallization, recrystallization, and chromatography.

Crystallization and Recrystallization: Crystallization is a primary method for isolating crude solid products from a reaction mixture, while recrystallization is a purification technique to enhance the purity of a crystalline material. illinois.edu For pyrazole carboxylic acids, recrystallization from a suitable solvent or solvent mixture is a common purification method. mdpi.comjetir.org The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain either soluble or insoluble at all temperatures. illinois.edu

A specific strategy for purifying pyrazoles involves their conversion into acid addition salts. google.comgoogle.com The pyrazole, being basic, can react with an inorganic or organic acid to form a salt, which can then be selectively crystallized from a suitable solvent, leaving impurities behind in the solution. google.comgoogle.com The purified pyrazole can then be regenerated by treating the salt with a base.

Chromatographic Methods: Column chromatography is another widely used purification technique, especially when crystallization is not effective. The crude product is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (a solvent or solvent mixture), and separation occurs based on the differential adsorption of the components of the mixture.

For final purity assessment and isolation of specific stereoisomers, as discussed in section 2.3.2, High-Performance Liquid Chromatography (HPLC) is the method of choice.

| Technique | Description | Application | Reference |

| Recrystallization | Dissolving the solid in a hot solvent and allowing it to crystallize upon cooling. | General purification of solid pyrazole derivatives. | mdpi.comjetir.orgillinois.edu |

| Acid Addition Salt Formation | Converting the basic pyrazole into a salt, followed by selective crystallization. | Separation of pyrazole from by-products. | google.comgoogle.com |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Purification when crystallization is ineffective. | - |

Derivatization and Functionalization Strategies of 2 1 Methyl 1h Pyrazol 5 Yl Propanoic Acid

Modifications at the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related functional groups.

Esterification of propanoic acid and its derivatives is a fundamental transformation. ceon.rs The reaction of 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid with various alcohols in the presence of an acid catalyst yields the corresponding esters. The choice of alcohol and reaction conditions, such as temperature and catalyst, can influence the reaction rate and yield. ceon.rs For instance, the use of solid acid catalysts like clay-supported heteropoly acids has been shown to be effective for the esterification of propanoic acid with diols. rsc.org

Commonly, esterification is achieved by refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically driven to completion by removing the water formed during the reaction.

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol (B129727) | H₂SO₄ | Methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate |

| This compound | Ethanol (B145695) | HCl | Ethyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate |

Amidation of the carboxylic acid group provides access to a wide range of pyrazole-carboxamide derivatives. These reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride to form the acyl chloride, or coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Direct amidation, by heating the carboxylic acid with an amine, can also be employed, often with the removal of water to drive the reaction forward. researchgate.net The synthesis of various amide derivatives is of significant interest due to their presence in many biologically active molecules. researchgate.net

Table 2: Examples of Amidation Reactions

| Reactant 1 | Reactant 2 | Coupling Reagent/Method | Product |

|---|---|---|---|

| This compound | Ammonia | SOCl₂, then NH₃ | 2-(1-Methyl-1H-pyrazol-5-yl)propanamide |

| This compound | Diethylamine | EDC, HOBt | N,N-Diethyl-2-(1-methyl-1H-pyrazol-5-yl)propanamide |

While less common as a synthetic strategy for this specific molecule, decarboxylation of carboxylic acids is a known chemical transformation. This typically requires harsh conditions, such as high temperatures, and may be facilitated by the presence of a catalyst. The stability of the resulting carbanion or the ability to form a stable intermediate influences the ease of decarboxylation. For this compound, decarboxylation would lead to the formation of 5-ethyl-1-methyl-1H-pyrazole. This reaction is generally not favored under standard conditions and would require specific, often vigorous, methodologies to proceed efficiently.

Functionalization of the Pyrazole (B372694) Ring

The pyrazole ring, being an aromatic heterocycle, can undergo various substitution reactions. The existing substituents on the ring direct the position of new incoming groups.

The pyrazole ring is susceptible to electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609). wikipedia.org The presence of the activating methyl group at N1 and the deactivating propanoic acid group at C5, along with the two nitrogen atoms, influences the regioselectivity of the substitution. The C4 position is the most likely site for electrophilic attack due to electronic and steric factors.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group at the C4 position.

Table 3: Examples of Electrophilic Aromatic Substitution

| Reactant | Reagents | Product |

|---|---|---|

| This compound | HNO₃, H₂SO₄ | 2-(1-Methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |

| This compound | Br₂, FeBr₃ | 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid |

While the N1 position of the pyrazole ring in the parent compound is already substituted with a methyl group, it is important to consider the synthesis of analogs with different N-substituents starting from the corresponding N-unsubstituted pyrazole. N-alkylation of pyrazoles is a common method for introducing various substituents at the nitrogen atoms. semanticscholar.orgmdpi.com This reaction is typically carried out by treating the N-H pyrazole with an alkylating agent, such as an alkyl halide or a trichloroacetimidate, in the presence of a base or an acid catalyst. semanticscholar.orgmdpi.com

In the context of 2-(1H-pyrazol-5-yl)propanoic acid (the N-unsubstituted precursor), alkylation can lead to a mixture of N1 and N2 isomers, with the ratio often being controlled by steric and electronic factors of the reactants and the reaction conditions. mdpi.com For instance, reacting 2-(1H-pyrazol-5-yl)propanoic acid with methyl iodide in the presence of a base like potassium carbonate would yield this compound as one of the products.

Table 4: Examples of N-Alkylation on the Corresponding N-H Pyrazole Precursor

| Reactant | Alkylating Agent | Conditions | Product |

|---|---|---|---|

| 2-(1H-Pyrazol-5-yl)propanoic acid | Methyl iodide | K₂CO₃, Acetone | This compound & 2-(2-Methyl-2H-pyrazol-5-yl)propanoic acid |

| 2-(1H-Pyrazol-5-yl)propanoic acid | Benzyl (B1604629) bromide | NaH, DMF | 2-(1-Benzyl-1H-pyrazol-5-yl)propanoic acid & 2-(2-Benzyl-2H-pyrazol-5-yl)propanoic acid |

This compound is a chemically versatile molecule that offers multiple avenues for derivatization and functionalization. The carboxylic acid group can be readily converted into a variety of functional groups, including esters and amides, through well-established synthetic protocols. Concurrently, the pyrazole ring can be modified via electrophilic aromatic substitution, primarily at the C4 position. Furthermore, the synthesis of analogs with different N-substituents can be achieved through N-alkylation of the corresponding N-unsubstituted pyrazole precursor. The ability to selectively modify these different parts of the molecule allows for the generation of a large library of compounds with diverse structures and properties, underscoring the importance of this scaffold in synthetic chemistry.

Modification of the Propanoic Acid Chain

The propanoic acid moiety of this compound is a key site for chemical modification, offering opportunities to influence the compound's stereochemistry and to introduce new functional groups such as halogens.

The propanoic acid chain of the title compound contains a chiral center at the C-2 position, meaning it can exist as two enantiomers. The stereochemistry of a molecule is crucial as different enantiomers can exhibit distinct biological activities and metabolic profiles. isotope.com Strategies to obtain enantiomerically pure forms of such compounds generally fall into two categories: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution: This approach involves the separation of a racemic mixture of this compound into its individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for the direct resolution of racemic carboxylic acids. cardiff.ac.uk For instance, the direct enantiomeric resolution of the racemic herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid was achieved using an Enantiopac (α1-acid glycoprotein) chiral HPLC column. cardiff.ac.uk Another technique is enzymatic resolution, which utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. medchemexpress.com

Asymmetric Synthesis: This strategy aims to selectively produce a single enantiomer from an achiral starting material. This can be achieved using chiral catalysts, chiral auxiliaries, or chiral reagents. isotope.com Asymmetric synthesis has become a forefront in drug discovery to meet the demand for single-enantiomer drugs. isotope.com While specific examples for the asymmetric synthesis of this compound are not detailed in the reviewed literature, general methodologies for creating chiral centers, such as asymmetric hydrogenation or alkylation of a suitable precursor, represent potential pathways.

| Strategy | Description | Example Application (General) |

|---|---|---|

| Chiral Resolution (HPLC) | Separation of enantiomers from a racemic mixture using a chiral stationary phase. | Direct resolution of 2-(4-chloro-2-methylphenoxy)propanoic acid. cardiff.ac.uk |

| Enzymatic Resolution | Use of stereoselective enzymes to differentiate between enantiomers in a racemic mixture. | Kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids using enantioselective esterification. youtube.com |

| Asymmetric Synthesis | Selective synthesis of a single enantiomer from a prochiral substrate using chiral reagents or catalysts. | Asymmetric reduction of ketones using chiral catalysts to produce enantiomerically pure alcohols. google.com |

The introduction of halogen atoms into the propanoic acid chain can significantly alter the electronic and lipophilic properties of this compound, potentially influencing its biological activity. Halogenation can occur at the α- or β-position of the carboxylic acid.

α-Halogenation: The Hell-Volhard-Zelinsky (HVZ) reaction is a classical method for the α-halogenation of carboxylic acids. wikipedia.org This reaction involves treating the carboxylic acid with a halogen (typically Br₂ or Cl₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus, followed by hydrolysis. wikipedia.org This process temporarily converts the carboxylic acid into an acyl halide, which more readily forms an enol or enolate, facilitating halogenation at the α-carbon. wikipedia.org Subsequent hydrolysis of the α-halo acyl halide yields the α-halo carboxylic acid. wikipedia.org While this is a general method, its specific application to this compound would need experimental validation to ensure compatibility with the pyrazole ring.

β-Halogenation: The direct halogenation of the β-position of a saturated carboxylic acid is less straightforward. However, strategies involving the use of specific reagents and reaction conditions have been developed for certain substrates. For instance, a process for preparing β-halogeno-tert.-alkylcarboxylic acid chlorides has been described, which can serve as intermediates for various applications. nih.gov Another approach could involve starting with a precursor that already contains a halogen at the desired position or introducing a double bond into the propanoic acid chain to facilitate electrophilic addition of a halogen.

| Position | Reaction | Reagents | Description |

|---|---|---|---|

| α-Position | Hell-Volhard-Zelinsky (HVZ) Reaction | 1. Br₂ or Cl₂, PBr₃ (cat.) 2. H₂O | A standard method for the α-halogenation of carboxylic acids. wikipedia.org |

| β-Position | Specialized Halogenation | Varies depending on substrate | Generally requires specific substrates or multi-step synthesis. nih.gov |

Synthesis of Conjugates and Hybrid Molecules

The carboxylic acid group of this compound is a versatile handle for the synthesis of conjugates and hybrid molecules. By forming amide or ester bonds, the parent molecule can be linked to other chemical entities, such as other bioactive compounds, peptides, or carrier molecules, to create novel therapeutics with potentially enhanced properties.

The synthesis of such conjugates typically begins with the activation of the carboxylic acid. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride. This intermediate can then be reacted with a wide range of nucleophiles.

Amide Bond Formation: Reaction of the activated carboxylic acid with primary or secondary amines yields the corresponding amides. This is a robust and widely used method for creating conjugates. For instance, a series of 3-oxopropionamide-1-methylpyrazole carboxylate analogues were synthesized and evaluated for their herbicidal activities.

Ester Bond Formation: Similarly, reaction with alcohols or phenols in the presence of a suitable catalyst or after activation of the carboxylic acid leads to the formation of esters. This strategy can be used to link the pyrazole moiety to molecules containing a hydroxyl group. The synthesis of pinacol (B44631) esters of 1-alkyl-1H-pyrazol-5-yl boronic acids demonstrates the formation of ester linkages with pyrazole derivatives. wikipedia.org

The choice of coupling partner and the nature of the resulting linkage can influence properties such as solubility, cell permeability, and target engagement of the final conjugate molecule.

| Linkage | Reaction Type | Key Intermediates | Example Application |

|---|---|---|---|

| Amide | Acylation of amines | Acyl chloride, activated esters | Synthesis of propionamide-methylpyrazole carboxylates as potential herbicides. |

| Ester | Esterification of alcohols/phenols | Acyl chloride, activated esters | Formation of pyrazole-based esters for various applications. wikipedia.org |

Advanced Spectroscopic Analysis and Structural Elucidation of 2 1 Methyl 1h Pyrazol 5 Yl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, a detailed map of the atomic framework and connectivity of 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid can be constructed.

The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. For this compound, distinct signals are expected for the protons on the pyrazole (B372694) ring, the N-methyl group, and the propanoic acid side chain. The acidic proton of the carboxyl group often appears as a broad singlet at a high chemical shift (δ > 10 ppm) and may be subject to exchange with residual water in the solvent.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The chemical shifts are influenced by hybridization and the electronegativity of adjacent atoms. The carbonyl carbon of the carboxylic acid is typically observed at a low field (δ > 170 ppm), while the carbons of the aromatic pyrazole ring appear in the δ 100-150 ppm range. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound Predicted values are based on typical chemical shifts for similar structural motifs. rsc.orgmdpi.comdocbrown.info

| Position/Group | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxyl | -COOH | > 10.0 | broad singlet | ~175 |

| Propanoic CH | Cα | ~3.8 - 4.2 | quartet (q) | ~40-45 |

| Propanoic CH₃ | Cβ | ~1.5 - 1.7 | doublet (d) | ~15-20 |

| Pyrazole H-3 | C3-H | ~7.4 - 7.6 | doublet (d) | ~138-140 |

| Pyrazole H-4 | C4-H | ~6.1 - 6.3 | doublet (d) | ~105-107 |

| Pyrazole C5 | C5 | - | - | ~140-142 |

| N-Methyl | N-CH₃ | ~3.7 - 3.9 | singlet (s) | ~35-38 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the methine proton (CH) and the methyl protons (CH₃) of the propanoic acid side chain, confirming their adjacency. Another expected correlation would be between the H-3 and H-4 protons on the pyrazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different functional groups. sdsu.edumdpi.com Key expected correlations for this molecule would include:

A correlation between the N-methyl protons and carbons C3 and C5 of the pyrazole ring.

Correlations between the methine proton (Cα-H) of the propanoic acid chain and the pyrazole ring carbons C5 and C4.

A correlation between the Cα-H proton and the carbonyl carbon (COOH).

Correlations from the pyrazole H-4 proton to carbons C3 and C5.

These 2D NMR experiments collectively provide definitive evidence for the covalent structure of the molecule, linking the propanoic acid side chain to the C5 position of the 1-methyl-1H-pyrazole ring. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the pyrazole ring.

Table 2: Predicted FT-IR Absorption Bands for this compound Data based on typical vibrational frequencies for pyrazole and carboxylic acid derivatives. fu-berlin.denist.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad |

| C-H Stretch | Aromatic (Pyrazole) | 3050-3150 | Medium |

| C-H Stretch | Aliphatic (CH, CH₃) | 2850-3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong |

| C=N Stretch | Pyrazole Ring | ~1550-1600 | Medium-Strong |

| C=C Stretch | Pyrazole Ring | ~1450-1500 | Medium-Strong |

| C-O Stretch | Carboxylic Acid | 1210-1320 | Strong |

| O-H Bend | Carboxylic Acid | 920-950 | Medium, Broad |

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. Aromatic and heterocyclic compounds like pyrazole exhibit characteristic absorptions in the ultraviolet region due to π → π* transitions. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show a strong absorption band in the range of 210-260 nm, which is characteristic of the pyrazole ring's electronic system. mdpi.comnist.gov The exact position of the maximum absorption (λ_max) can be influenced by the substituents on the ring and the solvent used.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₇H₁₀N₂O₂, Molecular Weight: 154.17 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 154.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for pyrazole derivatives involve cleavage of the N-N bond and loss of substituents. tandfonline.comrsc.orgresearchgate.net For this specific molecule, key fragmentation steps would likely include the loss of the carboxyl group and cleavage of the propanoic acid side chain.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 154 | [C₇H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |

| 109 | [C₇H₉N₂]⁺ | Loss of COOH radical (M - 45) |

| 95 | [C₅H₇N₂]⁺ | Loss of the propanoic acid side chain via cleavage of the C5-Cα bond |

| 81 | [C₄H₅N₂]⁺ | [M - COOH - C₂H₄]⁺ or cleavage of the pyrazole ring |

| 68 | [C₃H₄N₂]⁺ | Pyrazole ring fragment |

This fragmentation pattern helps to confirm the presence of the pyrazole ring and the propanoic acid substituent, corroborating the structural data obtained from NMR and IR spectroscopy.

Other Advanced Spectroscopic Techniques

While crystallographic data is not available, other spectroscopic methods are essential for the structural elucidation of this compound in various states. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry provide complementary information about the molecular structure.

For instance, a comprehensive study on the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid utilized Density Functional Theory (DFT) to correlate experimental IR and NMR spectra with theoretical calculations, confirming vibrational modes and chemical shifts associated with its functional groups. nih.gov Such computational and spectroscopic approaches are vital in the absence of single-crystal X-ray data for definitively characterizing the structure of novel compounds like this compound.

Computational Chemistry and Theoretical Studies of 2 1 Methyl 1h Pyrazol 5 Yl Propanoic Acid

Density Functional Theory (DFT) Calculations

Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the most stable three-dimensional arrangement of atoms in 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid. researchgate.net For the analogous 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT calculations have been shown to accurately reproduce experimental bond lengths and angles determined by X-ray crystallography. uomphysics.net It is expected that the pyrazole (B372694) ring of this compound is largely planar, with the propanoic acid side chain having rotational freedom around the C-C single bonds. uomphysics.net

The electronic structure analysis, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provides insights into the molecule's reactivity. researchgate.netjcsp.org.pk The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net In pyrazole derivatives, the distribution of these frontier orbitals is crucial for understanding their interaction with biological targets. researchgate.net

Table 1: Predicted Geometric Parameters for a Pyrazole Carboxylic Acid Analog (Based on data for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) uomphysics.net

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Length (Å) | N1-N2 | 1.37 |

| C3-N2 | 1.33 | |

| C4-C5 | 1.41 | |

| C5-N1 | 1.36 | |

| Bond Angle (°) | N1-N2-C3 | 111.5 |

| N2-C3-C4 | 106.2 | |

| C3-C4-C5 | 107.8 | |

| C4-C5-N1 | 105.5 | |

| C5-N1-N2 | 109.0 |

Note: The table presents representative data for a structurally similar compound to illustrate the expected values for this compound. Atom numbering corresponds to the pyrazole ring.

DFT calculations are also highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. jocpr.com Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be correlated with experimental data. uomphysics.netnih.gov

For pyrazole derivatives, DFT has been used to assign specific vibrational modes in the IR spectrum, such as the characteristic C=O stretching of the carboxylic acid group and the various C-H and C-N stretching and bending modes of the pyrazole ring. uomphysics.netjocpr.com Similarly, calculated ¹H and ¹³C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, show good agreement with experimental spectra, facilitating the assignment of protons and carbons in the molecule. jocpr.comnih.gov

Table 2: Predicted Spectroscopic Data for a Pyrazole Carboxylic Acid Analog (Based on data for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) uomphysics.net

| Spectroscopy | Feature | Predicted Wavenumber/Shift |

| IR | O-H stretch (carboxylic acid) | ~3632 cm⁻¹ |

| C=O stretch (carboxylic acid) | ~1750 cm⁻¹ | |

| C-H stretch (methyl) | ~2970 cm⁻¹ | |

| ¹³C NMR | C=O (carboxylic acid) | ~165 ppm |

| Pyrazole C3 | ~140 ppm | |

| Pyrazole C4 | ~110 ppm | |

| Pyrazole C5 | ~143 ppm | |

| N-CH₃ | ~38 ppm | |

| ¹H NMR | Pyrazole H4 | ~7.8 ppm |

| N-CH₃ | ~3.9 ppm | |

| COOH | ~13.0 ppm |

Note: This table provides illustrative predicted spectroscopic data based on a similar pyrazole carboxylic acid. Actual values for this compound may vary.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. researchgate.netnih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the propanoic acid side chain relative to the pyrazole ring and how these might change in different solvents or upon binding to a biological target. researchgate.net

For related pyrazole carboxylic acids, MD simulations have been employed to understand the stability of ligand-receptor complexes. researchgate.net Such studies can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of the molecule in the active site of a protein. researchgate.net The conformational landscape of the molecule, particularly the rotational barriers of the side chain, can be explored to identify low-energy, biologically relevant conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrazole derivatives, which are known to exhibit a wide range of biological activities including herbicidal and anticancer effects, QSAR models are valuable tools for drug discovery and optimization. nih.govnih.gov

The development of a QSAR model for a class of compounds like pyrazole derivatives involves several steps. First, a dataset of molecules with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov Then, a variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment), and topological indices. shd-pub.org.rs

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. shd-pub.org.rs A robust QSAR model can then be used to predict the activity of new, unsynthesized pyrazole derivatives, guiding the design of more potent compounds. nih.gov

Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is a 3D-QSAR technique that combines the strengths of topomer similarity indices with the field-based analysis of CoMFA. nih.gov This method is particularly useful as it does not require the manual alignment of molecules, a often subjective and time-consuming step in traditional 3D-QSAR. nih.gov

In a Topomer CoMFA study, molecules are broken down into smaller fragments, and the 3D shapes of these fragments (topomers) are compared. nih.gov The resulting steric and electrostatic fields are then correlated with biological activity to generate a 3D-QSAR model. nih.gov This approach has been successfully applied to various classes of compounds to provide detailed insights into the structure-activity relationships and to generate contour maps that visualize the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov For a series of pyrazole derivatives including this compound, Topomer CoMFA could be a powerful tool to guide the optimization of substituents on the pyrazole ring or the propanoic acid side chain to enhance a desired biological effect. nih.gov

Molecular Docking Studies

Ligand-Target Interaction Prediction

There is no available research data detailing the prediction of ligand-target interactions for this compound through molecular docking studies.

Identification of Binding Modes and Key Contacts

Specific binding modes and key intermolecular contacts for this compound with any biological target have not been reported in the scientific literature.

Reaction Mechanism Studies through Computational Approaches

No computational studies on the reaction mechanisms involving this compound have been published.

Coordination Chemistry and Metal Complexes Involving 2 1 Methyl 1h Pyrazol 5 Yl Propanoic Acid As a Ligand

Ligand Properties of 2-(1-Methyl-1H-pyrazol-5-yl)propanoic Acid

The behavior of this compound as a ligand is dictated by its molecular structure, which offers potential coordination sites for metal ions. Its properties are influenced by the presence of multiple donor atoms and substituent groups.

This compound possesses two potential donor atoms: a nitrogen atom within the pyrazole (B372694) ring and an oxygen atom from the deprotonated carboxylate group. This arrangement allows the molecule to function as a bidentate, or two-toothed, ligand. The nitrogen and oxygen atoms can simultaneously bind to a single metal ion, forming a stable five-membered chelate ring. This process, known as chelation, results in a complex that is significantly more stable than if the ligand were to bind through only one atom. The formation of such N,O-donor metal complexes is a well-established concept in the coordination chemistry of pyrazole derivatives. nih.govpen2print.org

The presence of methyl groups on the ligand structure can exert both electronic and steric effects on the resulting metal complexes. The methyl group attached to the pyrazole nitrogen (N1) is an electron-donating group. This inductive effect increases the electron density on the pyrazole ring, enhancing the basicity of the coordinating nitrogen atom and potentially leading to the formation of stronger, more stable bonds with the metal center.

Furthermore, the methyl group on the propanoic acid backbone introduces steric bulk. This can influence the ligand's conformation when it binds to a metal, affecting the geometry of the resulting complex and potentially its reactivity. Research on a structurally related ligand, 2,2-bis(3,5-dimethylpyrazol-1-yl)propionic acid, has demonstrated that the addition of a methyl group can have a notable impact on the stability and reactivity of its transition metal complexes. rsc.org

Synthesis and Characterization of Transition Metal Complexes

The synthesis and subsequent characterization of transition metal complexes are crucial steps to understand their structure, bonding, and properties. Various methodologies and analytical techniques are employed for this purpose.

Transition metal complexes of ligands like this compound are typically synthesized through the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov Common methodologies involve:

Reaction in Solution : The ligand is dissolved in a solvent, such as ethanol (B145695) or methanol (B129727), and mixed with a solution of a transition metal salt (e.g., chloride, sulfate, or acetate). The reaction is often carried out at room temperature or with gentle heating. researchgate.net

Use of a Base : To facilitate the coordination of the carboxylate group, a base like sodium hydroxide (B78521) or triethylamine (B128534) may be added to the reaction mixture to deprotonate the carboxylic acid, forming the carboxylate anion which is a stronger coordinator.

Control of Stoichiometry : The molar ratio of ligand to metal is carefully controlled to target specific complex formations, such as ML₂ or ML₃, where M is the metal and L is the ligand.

Crystallization : High-quality crystals suitable for X-ray crystallography are often obtained by slow evaporation of the solvent from the reaction mixture or through vapor diffusion techniques. mdpi.com

Spectroscopic techniques are indispensable for characterizing the newly synthesized complexes and confirming the coordination of the ligand to the metal ion. nih.govtandfonline.com

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for observing the coordination of the carboxylate group. The key diagnostic feature is the shift in the stretching frequency of the carbonyl group (C=O). In the free ligand, this band appears at a characteristic wavenumber. Upon coordination to a metal, this band shifts, and the separation between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations can provide evidence for the coordination mode (e.g., chelating bidentate or bridging). nih.gov

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic structure and geometry of the complex. The spectra of d-block metal complexes typically display bands arising from d-d electronic transitions. The energy and intensity of these bands are characteristic of the metal ion and its coordination environment (e.g., octahedral or square planar). nih.govmocedes.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, such as those of Zinc(II), ¹H and ¹³C NMR spectroscopy can confirm the ligand's coordination. Upon complexation, the chemical shifts of the proton and carbon nuclei near the binding sites (the pyrazole nitrogen and carboxylate oxygen) are expected to change compared to the free ligand. acs.org

Table 1: Expected Spectroscopic Data for a Representative Metal Complex This table presents hypothetical data based on typical values observed for similar N,O-donor pyrazole-carboxylate complexes.

| Technique | Free Ligand | Metal Complex | Interpretation |

|---|---|---|---|

| IR (cm⁻¹) | ν(C=O) ~1700 | νₐₛ(COO⁻) ~1580, νₛ(COO⁻) ~1400 | Shift indicates coordination of the carboxylate group. |

| UV-Vis (nm) | ~250 (π-π*) | ~260 (π-π*), ~650 (d-d) | Shift in ligand band and appearance of d-d transition confirms complex formation. |

| ¹H NMR (ppm) | Pyrazole-H ~7.5, 6.2 | Pyrazole-H ~7.8, 6.4 | Downfield shift of protons near the N-donor atom upon coordination. |

While specific crystal structures for complexes of this compound are not available in the cited literature, studies on analogous pyrazole-based N,O-donor ligands show the formation of various structural motifs. pen2print.orgmdpi.com Typically, these ligands form mononuclear complexes where the central metal ion is coordinated by two or three ligand molecules, resulting in common geometries like square planar for Cu(II) or octahedral for Co(II) and Ni(II). nih.gov The analysis of bond distances, such as the M-N and M-O bonds, provides direct insight into the nature and strength of the coordination interactions. nih.gov

Table 2: Typical Metal-Ligand Bond Lengths in Pyrazole-Carboxylate Complexes Data compiled from studies on structurally similar complexes.

| Metal Ion | Coordination Geometry | Typical M-N Bond Length (Å) | Typical M-O Bond Length (Å) |

|---|---|---|---|

| Copper(II) | Square Planar / Distorted Octahedral | 1.95 - 2.05 | 1.90 - 2.00 |

| Nickel(II) | Octahedral | 2.05 - 2.15 | 2.00 - 2.10 |

| Cobalt(II) | Octahedral | 2.10 - 2.20 | 2.05 - 2.15 |

| Zinc(II) | Tetrahedral / Octahedral | 2.00 - 2.10 | 1.95 - 2.05 |

Coordination Modes and Geometry of Metal Centers

There is no available scientific literature detailing the specific coordination modes and the geometry of metal centers for complexes formed with this compound. However, based on the coordination chemistry of similar pyrazole-carboxylate ligands, several potential coordination modes can be postulated. The ligand possesses two primary donor sites: the N2 nitrogen atom of the pyrazole ring and the oxygen atoms of the carboxylate group.

Likely coordination modes could include:

Monodentate coordination: The ligand could bind to a metal center through either the pyrazole nitrogen or one of the carboxylate oxygens.

Bidentate chelation: The ligand could form a chelate ring by coordinating to the metal center through the pyrazole nitrogen and one of the carboxylate oxygens.

Bridging coordination: The carboxylate group could bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The geometry of the resulting metal centers would be contingent on the specific metal ion, its oxidation state, the stoichiometry of the complex, and the participation of other co-ligands or solvent molecules in the coordination sphere. Potential geometries could range from tetrahedral and square planar to octahedral and more complex arrangements.

Without experimental data, such as single-crystal X-ray diffraction studies, the precise coordination modes and geometries remain speculative.

Reactivity and Stability of Metal Complexes

Information regarding the reactivity and stability of metal complexes specifically involving this compound is not documented in the current scientific literature. General principles of coordination chemistry suggest that the stability of such complexes would be influenced by factors including:

The nature of the metal ion: The charge density, size, and electronic configuration of the metal ion would play a crucial role.

The chelate effect: If the ligand forms a stable chelate ring with the metal ion, this would enhance the thermodynamic stability of the complex.

The pH of the medium: The protonation state of the carboxylic acid group would be pH-dependent, thereby influencing its coordination ability.

Theoretical Insights into Metal-Ligand Bonding

There are no published theoretical studies, such as Density Functional Theory (DFT) calculations, that specifically investigate the metal-ligand bonding in complexes of this compound.

Such theoretical investigations would be valuable for:

Determining the optimized geometries of the metal complexes.

Calculating the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic properties and reactivity.

Analyzing the nature of the metal-ligand bond in terms of its ionic and covalent character.

Predicting vibrational frequencies for comparison with experimental infrared and Raman spectroscopy data.

In the absence of such studies, a detailed understanding of the electronic structure and bonding in these specific metal complexes cannot be provided.

Catalytic and Material Science Applications of 2 1 Methyl 1h Pyrazol 5 Yl Propanoic Acid and Its Derivatives

Applications in Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of metal catalysts. Ligands based on the pyrazole-propanoic acid scaffold can effectively bind to a metal center, creating a catalytically active complex that operates in the same phase as the reactants.

Pyrazole (B372694) derivatives are a significant class of N-donor ligands utilized in coordination chemistry and catalysis. researchgate.net The flexible design of pyrazole-based ligands allows for the fine-tuning of their electronic and steric properties, which in turn influences the behavior of the resulting metal complexes. nih.gov The combination of the σ-donor nitrogen atoms of the pyrazole ring with the carboxylate group from the propanoic acid moiety allows these molecules to act as bidentate or multidentate ligands, forming stable chelate rings with transition metal ions. mdpi.com

Pyrazole-based ligands have proven to be highly effective in a variety of catalytic transformations, most notably in carbon-carbon (C-C) and carbon-nitrogen (C-N) cross-coupling reactions. researchgate.netmit.edu These reactions are fundamental in organic synthesis for constructing complex molecular frameworks. Transition metal complexes, particularly those of palladium, nickel, and copper, featuring pyrazolyl ligands have demonstrated significant catalytic activity. researchgate.net

Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, palladium(II) complexes with pyrazole-ether hybrid ligands have been shown to be efficient and stable catalysts for the Heck reaction, which forms a C-C bond between an aryl halide and an alkene. uab.cat These catalysts can operate under mild conditions and are often air- and temperature-stable. uab.cat Similarly, pyrazole ligands are instrumental in Suzuki coupling reactions, another cornerstone of C-C bond formation. researchgate.net

The utility of pyrazole ligands extends to C-N cross-coupling as well. The development of palladium catalyst systems with bulky, electron-rich biarylphosphine ligands has enabled the efficient amidation and amination of bromo-substituted pyrazoles and other five-membered heterocycles. mit.edu These methods provide access to N-arylated imidazoles and pyrazoles, which are common motifs in pharmaceuticals. mit.edunih.gov

| Catalyst System | Type of Reaction | Substrates | Key Features |

| Palladium(II) / Pyrazole-ether Ligands | Heck cross-coupling | Aryl halides and alkenes | Active for aryl chlorides; stable to air and temperature; operates under mild conditions. uab.cat |

| Palladium / AdBrettPhos | C-N cross-coupling (Amidation) | Five-membered heterocyclic bromides and primary amides | First system for C-N coupling with amides on heterocycles with multiple heteroatoms. mit.edu |

| Nickel(II) / Pyrazolyl-based Ligands | C-C coupling | Olefins | Used for olefin oligomerization and polymerization. researchgate.net |

| Manganese / Pyrazole Ligands | Transfer Hydrogenation | Alcohols | Establishes an efficient Mn–N₂ catalytic system with broad functional group tolerance. rsc.org |

Applications in Heterogeneous Catalysis (via Metal-Organic Frameworks or related materials)

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation and reusability. 2-(1-Methyl-1H-pyrazol-5-yl)propanoic acid is an ideal building block for creating such catalysts, particularly through its incorporation into Metal-Organic Frameworks (MOFs).

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The pyrazole and carboxylate groups of the title compound and its derivatives can coordinate with metal centers to form extended, porous networks. researchgate.net These frameworks can serve as heterogeneous catalysts where the metal nodes act as catalytic sites, or the organic linkers can be functionalized to impart catalytic activity. The defined pore structure of MOFs allows for size- and shape-selective catalysis. Pyrazolate-based MOFs remain a less explored area compared to purely carboxylate-based systems, offering opportunities for new catalytic materials. researchgate.net Lanthanide-based MOFs constructed with pyrazole- and triazole-containing dicarboxylic acid ligands have been investigated for their photocatalytic properties, demonstrating the potential of these materials to degrade organic pollutants under light irradiation. researchgate.netnih.gov

Integration into Advanced Materials

The same properties that make this compound derivatives useful in catalysis also allow for their integration into a variety of advanced functional materials.

The ability of pyrazole-carboxylate linkers to connect metal ions leads to the formation of coordination polymers and MOFs with diverse topologies and properties. researchgate.net The final structure of the framework is dictated by the geometry of the metal ion and the coordination pattern of the organic linker. researchgate.net These materials are highly valued for applications beyond catalysis, including gas storage and separation.

For example, a water-stable aluminum-based MOF using a pyrazole dicarboxylate linker (MOF-303) has demonstrated exceptional performance in selectively capturing formaldehyde (B43269) from the air, highlighting the potential of these materials in environmental remediation. researchgate.net The combination of robust framework construction via the carboxylate groups and the specific chemical environment provided by the pyrazole rings can lead to materials with high selectivity and capacity for target molecules. researchgate.netresearchgate.net Magnetic MOFs have also been prepared and used as adsorbents for the extraction of pyrazole-containing pesticides from water samples. nih.gov

The pyrazole ring is a heteroaromatic system with a conjugated π-electron system, which imparts favorable optical and electronic properties to materials that contain it. ias.ac.in Pyrazole derivatives have been investigated for a range of optoelectronic applications, including sensors, electroluminescent compounds, and transistors. ias.ac.innih.gov

The photophysical properties, such as absorption and photoluminescence, can be tuned by modifying the substituents on the pyrazole ring. mdpi.com For instance, incorporating pyrazole moieties into polymeric chains can lead to materials with high thermal stability and interesting optical behaviors. ias.ac.in Some pyrazole-containing polymers have been shown to act as selective chemosensors for anions like acetate (B1210297). ias.ac.in

Furthermore, lanthanide-based coordination polymers and MOFs incorporating pyrazole-functionalized ligands often exhibit strong luminescence. mdpi.com This property arises from the "antenna effect," where the organic ligand efficiently absorbs light and transfers the energy to the lanthanide metal center, which then emits light at its characteristic wavelength. nih.gov A terbium(III) coordination polymer built with a 5-(2-(pyrazole-1-yl)pyridine-5-yl)terephthalic acid ligand, for example, acts as a highly sensitive and selective fluorescent probe for detecting certain quinolone antibiotics. mdpi.com

| Material Type | Pyrazole Derivative | Application | Key Optical/Electronic Property |

| Pyrazole-containing Polymers | Copolymers with 4-(4-(phenyldiazenyl)-1H-pyrazole-3,5-diyl) units | Anion Sensing | High sensitivity and selectivity for acetate anions detected by UV-vis and fluorescence spectroscopy. ias.ac.in |

| Fused Pyrazole Systems | Pyrazolo[1,5-a]pyrimidines | Fluorescent Materials | Intrinsic and outstanding fluorescent properties due to extended π-conjugation. nih.gov |

| Lanthanide Coordination Polymer | Terbium(III) complex with 5-(2-(pyrazole-1-yl)pyridine-5-yl)terephthalic acid | Fluorescent Probe | "Turn-on" fluorescence for selective detection of ofloxacin, levofloxacin, and norfloxacin. mdpi.com |

| Pyrazoline Derivatives | 3-(p-N, N dimethyl aminophenyl)-5-phenyl-1H-pyrazole dye (DAPPP) | Organic Dyes | Efficient broadband photoluminescence covering nearly the whole visible spectrum. researchgate.net |

Structure Activity Relationship Sar Studies of 2 1 Methyl 1h Pyrazol 5 Yl Propanoic Acid Derivatives

Impact of Substituent Variations on Molecular Interactions

SAR studies for this class of compounds have revealed that even minor changes to the chemical structure can lead to significant differences in biological activity. The pyrazole (B372694) core and the propanoic acid side chain both offer multiple points for modification, allowing for a detailed investigation of their roles in molecular recognition.

Modifications at the Pyrazole Ring

The pyrazole ring is a versatile scaffold in medicinal chemistry, offering several positions for substitution that can influence the compound's electronic properties, lipophilicity, and steric profile. nih.govnih.gov Research into pyrazole-based compounds has shown that the nature and position of substituents on this heterocyclic core are critical determinants of activity. mdpi.com

For instance, in studies on related pyrazole inhibitors, the introduction of various substituents at positions 3 and 4 of the pyrazole ring has been explored. The introduction of bulky or electron-withdrawing groups can modulate the binding affinity for target proteins. In one study on pyrazole-based inhibitors of meprin α, a 3,5-diphenylpyrazole (B73989) derivative showed high inhibitory activity. nih.gov Further modifications, such as adding methyl or benzyl (B1604629) groups, led to a decrease in activity, whereas a cyclopentyl group maintained similar activity, highlighting the sensitivity of the target's binding pocket to the size and nature of the substituent. nih.govsemanticscholar.org

The N-methyl group at position 1 is also a key feature. Altering this group can impact the compound's metabolic stability and its orientation within a binding site. While the core structure specifies a methyl group, SAR studies on broader pyrazole series often investigate the effect of replacing it with larger alkyl groups or other functionalities to probe for additional interactions.

The following table summarizes the general impact of substitutions on the pyrazole ring based on findings from related compound series.

| Modification Site | Substituent Type | Observed Impact on Activity | Reference |

| Pyrazole Position 3/4 | Phenyl | Can confer high potency | nih.gov |

| Pyrazole Position 3/4 | Small Alkyl (e.g., Methyl) | May decrease activity compared to larger aromatic groups | nih.govsemanticscholar.org |

| Pyrazole Position 3/4 | Bulky Alicyclic (e.g., Cyclopentyl) | Can maintain or improve activity, suggesting a specific pocket size | nih.govsemanticscholar.org |

| Pyrazole Position 1 | Methyl (as in parent) | Establishes a baseline for activity and metabolic stability | nih.gov |

Alterations to the Propanoic Acid Moiety

The propanoic acid moiety is a critical pharmacophore, often involved in crucial hydrogen bonding or ionic interactions with target proteins, particularly with positively charged residues like arginine or lysine. researchgate.net Modifications to this part of the molecule can significantly affect binding affinity and pharmacokinetic properties.

Key alterations studied in analogous structures include:

Chain Length and Branching: Changing the length of the alkyl chain (from propanoic to acetic or butanoic acid) or introducing branching can alter the positioning of the essential carboxylate group, thereby affecting the geometry of interaction with the target.

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic functional groups known as bioisosteres, such as tetrazoles or hydroxamic acids. nih.gov This strategy is often employed to improve metabolic stability, cell permeability, or binding affinity. For example, hydroxamic acid moieties are known zinc-chelating functionalities in metalloprotease inhibitors. nih.gov

Esterification: Converting the carboxylic acid to an ester is a common prodrug strategy to increase lipophilicity and improve membrane permeability. The ester is then hydrolyzed in vivo to release the active carboxylic acid.

The table below illustrates how modifications to the propanoic acid side chain can influence compound properties, based on general principles observed in similar molecules.

| Modification Type | Example | Potential Consequence | Reference |

| Chain Homologation | Butanoic or Acetic Acid derivative | Alters distance of acidic group to the core, potentially weakening key interactions | nih.gov |

| Bioisosteric Replacement | Tetrazole or Hydroxamic Acid | Can change binding mode, improve metabolic profile, or introduce new interactions (e.g., metal chelation) | nih.gov |

| Esterification | Methyl or Ethyl Propanoate | Increases lipophilicity; acts as a prodrug that requires in vivo activation | mdpi.com |

Stereochemical Influence on Molecular Recognition

For chiral molecules like 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid, which has a stereocenter at the alpha-carbon of the propanoic acid moiety, the spatial arrangement of substituents (stereochemistry) is often a critical factor in molecular recognition. Biological systems, such as enzyme active sites and receptors, are inherently chiral, leading to differential interactions with the (S) and (R) enantiomers of a drug.

Typically, one enantiomer (the eutomer) exhibits significantly higher affinity and activity towards the biological target than the other (the distomer). This is because the eutomer can achieve a more optimal three-point attachment or a better conformational fit within the chiral binding pocket. The distomer may bind with lower affinity, have no activity, or even interact with a different target, potentially causing off-target effects.

In the broader class of profen drugs (2-arylpropanoic acids), it is almost universally observed that the (S)-enantiomer is the more active form. mdpi.com This stereoselectivity underscores the importance of a precise three-dimensional arrangement of the aromatic ring, the methyl group, and the carboxylic acid group for effective binding. Although specific studies on this compound are not detailed in the provided results, the principles derived from analogous structures strongly suggest that its biological activity would also be stereospecific. semanticscholar.org

Rational Design Principles for Modulating Activity